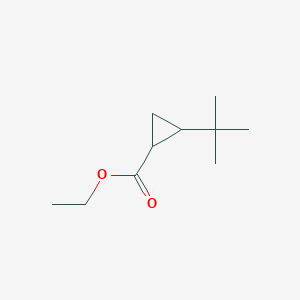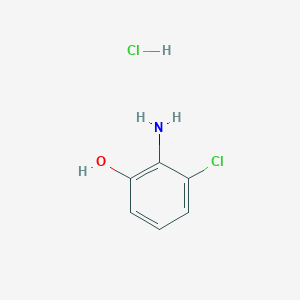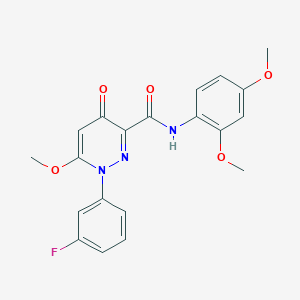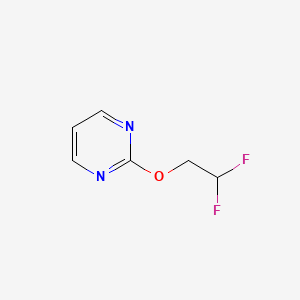
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Brominated Compounds in Marine Algae
Bromophenols coupled with nucleoside base derivatives, similar in structure to the chemical , have been isolated from the red alga Rhodomela confervoides. These compounds are of interest due to their potential biological activities (Ma et al., 2007).
Potential in Neurodegenerative Diseases
Research on 8-Benzyl-substituted tetrahydropyrazino purinediones, which are structurally related, has shown promise in treating neurodegenerative diseases. These compounds have been identified as potential multitarget drugs, exhibiting properties like adenosine receptor antagonism and monoamine oxidase inhibition (Brunschweiger et al., 2014).
Derivatives for Pharmacotherapy
Hydrazine functional derivatives, similar to the compound , are widely used in medical practice for treating a range of conditions like depression and hypertension. The study of different derivatives has led to the identification of promising substances (Korobko, 2016).
Cardiovascular Activity
Research into related compounds, specifically 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, has demonstrated potential in treating cardiovascular diseases. These compounds have shown electrocardiographic, antiarrhythmic, and hypotensive activity, along with adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Properties
A series of 8-substituted methylxanthine derivatives, structurally related to the compound , have shown promising in vitro anticancer, anti-HIV-1, and antimicrobial activities. These derivatives have been tested against various cancer cell lines and pathogens (Rida et al., 2007).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols from marine algae, structurally similar to the compound , have demonstrated potent radical-scavenging activity. This suggests potential applications in antioxidant therapies (Duan et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3-(3-ethylphenoxy)-2-hydroxypropylamine and 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3-(3-ethylphenoxy)-2-hydroxypropylamine", "8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3-(3-ethylphenoxy)-2-hydroxypropylamine in the presence of a base to form an intermediate.", "Step 3: Addition of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to the intermediate formed in step 2 and heating the mixture to form the final product." ] } | |
Numéro CAS |
899724-68-6 |
Formule moléculaire |
C24H26N6O6 |
Poids moléculaire |
494.508 |
Nom IUPAC |
8-[2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O6/c1-3-14-5-4-6-18(9-14)36-13-17(32)12-30-20-21(29(2)24(35)27-22(20)34)26-23(30)28-25-11-15-7-8-16(31)10-19(15)33/h4-11,17,31-33H,3,12-13H2,1-2H3,(H,26,28)(H,27,34,35) |
Clé InChI |
JKQQHSVDSOCHNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=C(C=C(C=C4)O)O)N(C(=O)NC3=O)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2583299.png)


![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)


![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)


![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)